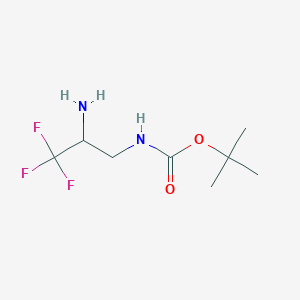
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate is a chemical compound with the molecular formula C8H15F3N2O2 and a molecular weight of 228.21 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, making it a valuable intermediate in various chemical syntheses and applications.
准备方法
The synthesis of Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-3,3,3-trifluoropropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
化学反应分析
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl N-(3-bromopropyl)carbamate: This compound has a bromopropyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Tert-butyl N-(2-hydroxyethyl)carbamate: This compound contains a hydroxyethyl group, making it more hydrophilic and suitable for different chemical transformations.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
生物活性
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group and a trifluoropropyl moiety attached to an amino group. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are advantageous for drug design.
-
β-Secretase Inhibition :
- The compound has been shown to inhibit β-secretase (BACE1), an enzyme involved in the cleavage of amyloid precursor protein (APP) to form amyloid-beta peptides, which aggregate to form plaques in Alzheimer's disease. In studies, compounds with similar structures demonstrated IC50 values in the low nanomolar range, indicating potent inhibition .
- Neuroprotective Effects :
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various cellular models:
- Cell Viability Assays :
- Inflammatory Cytokine Production :
In Vivo Studies
In vivo experiments using animal models have further elucidated the biological activity of this compound:
- Alzheimer's Disease Models :
- In rodent models induced with scopolamine (to mimic Alzheimer's symptoms), administration of the compound resulted in decreased levels of amyloid-beta in the brain. However, while some reductions were noted, statistical significance was not always achieved when compared to standard treatments like galantamine .
Comparative Data Table
The following table summarizes key findings from studies involving this compound and related compounds:
| Compound | Target | IC50 (nM) | Effect on Cell Viability | Cytokine Reduction |
|---|---|---|---|---|
| This compound | BACE1 | < 20 | Significant reduction | TNF-α: Decreased |
| M4 | β-secretase & AChE | 15.4 | Moderate protection | TNF-α: Not statistically significant |
Case Studies
- Neuroprotective Study :
- Inflammation Modulation :
属性
IUPAC Name |
tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-4-5(12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULJFUHYDUYEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














